(6,7-Dibromonaphthalen-2-yl)methanol
Overview
Description
(6,7-Dibromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two bromine atoms at the 6th and 7th positions of the naphthalene ring and a methanol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Naphthalene: The synthesis of (6,7-Dibromonaphthalen-2-yl)methanol typically begins with the bromination of naphthalene. This reaction involves the addition of bromine to naphthalene in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 7th positions.
Formylation: The dibromonaphthalene is then subjected to formylation using a reagent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces a formyl group at the 2nd position of the naphthalene ring.
Reduction: The formyl group is subsequently reduced to a methanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6,7-Dibromonaphthalen-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield (6,7-Dibromonaphthalen-2-yl)methane.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: (6,7-Dibromonaphthalen-2-yl)aldehyde, (6,7-Dibromonaphthalen-2-yl)carboxylic acid.
Reduction: (6,7-Dibromonaphthalen-2-yl)methane.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: (6,7-Dibromonaphthalen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene-based compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and sensors for detecting specific biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of drugs targeting specific pathways in diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (6,7-Dibromonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(6,7-Dichloronaphthalen-2-yl)methanol: Similar structure but with chlorine atoms instead of bromine.
(6,7-Difluoronaphthalen-2-yl)methanol: Similar structure but with fluorine atoms instead of bromine.
(6,7-Diiodonaphthalen-2-yl)methanol: Similar structure but with iodine atoms instead of bromine.
Uniqueness: (6,7-Dibromonaphthalen-2-yl)methanol is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with biological targets. The bromine atoms also influence the compound’s physical properties, such as melting point and solubility, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
(6,7-dibromonaphthalen-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5,14H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENVDODEQIACJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CO)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564495 | |
Record name | (6,7-Dibromonaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131331-20-9 | |
Record name | (6,7-Dibromonaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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